molecular formula C11H14ClN3O2 B13945872 4-chloro-N-methyl-6-morpholinopicolinamide

4-chloro-N-methyl-6-morpholinopicolinamide

Cat. No.: B13945872
M. Wt: 255.70 g/mol
InChI Key: VZIOMKJXBBTECU-UHFFFAOYSA-N
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Description

4-chloro-N-methyl-6-morpholinopicolinamide is a chemical compound with a unique structure that includes a chloro group, a methyl group, and a morpholine ring attached to a picolinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-methyl-6-morpholinopicolinamide typically involves the reaction of 4-chloropicolinic acid with N-methylmorpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems for reaction monitoring and control. The use of continuous flow reactors could also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-methyl-6-morpholinopicolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amide derivatives.

Scientific Research Applications

4-chloro-N-methyl-6-morpholinopicolinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-methyl-6-morpholinopicolinamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-6-methylaminopyrimidine
  • 6-chloro-N-methylpyrimidin-4-amine

Uniqueness

4-chloro-N-methyl-6-morpholinopicolinamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.

Properties

Molecular Formula

C11H14ClN3O2

Molecular Weight

255.70 g/mol

IUPAC Name

4-chloro-N-methyl-6-morpholin-4-ylpyridine-2-carboxamide

InChI

InChI=1S/C11H14ClN3O2/c1-13-11(16)9-6-8(12)7-10(14-9)15-2-4-17-5-3-15/h6-7H,2-5H2,1H3,(H,13,16)

InChI Key

VZIOMKJXBBTECU-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC(=CC(=C1)Cl)N2CCOCC2

Origin of Product

United States

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